2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Catalog No.
S915427
CAS No.
592542-51-3
M.F
C10H11NO7S
M. Wt
289.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

For procurement of a reliable Rigosertib precursor. Generic hydrothiolation or Wittig routes cannot control E/Z geometry, yielding biologically inactive isomers. This compound overcomes this through a decarboxylative Knoevenagel condensation that exclusively forms the active (E)-alkene required for PLK1/PI3K inhibition.

  • Direct precursor to Rigosertib (ON-01910), ensuring API-quality stereochemistry.
  • Orthogonal nitro group enables SAR diversification via reduction without chemoselectivity interference.
  • Ready-to-use building block, eliminating multi-step in-house assembly.

Supplied with full analytical data for immediate scale-up.

CAS Number

592542-51-3

Product Name

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

IUPAC Name

2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]acetic acid

Molecular Formula

C10H11NO7S

Molecular Weight

289.26 g/mol

InChI

InChI=1S/C10H11NO7S/c1-18-9-3-2-7(4-8(9)11(14)15)5-19(16,17)6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13)

InChI Key

ZHUCRFJQVSHBJR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)CC(=O)O)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)CC(=O)O)[N+](=O)[O-]

Synonyms

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid, 2-[[(4-methoxy-3-nitrophenyl)methyl]sulfonyl]acetic acid, 4-Methoxy-3-nitrobenzylsulfonylacetic acid, [(4-Methoxy-3-nitrophenyl)methylsulfonyl]acetic acid

Purity

≥98%

Package Size

0.1 g, 0.25 g, 1 g, 5 g

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid (CAS 592542-51-3) is a specialized, bi-functional building block primarily utilized in the synthesis of (E)-styrylbenzylsulfone therapeutics. Structurally, it features an active methylene group activated by an adjacent sulfone and a carboxylic acid, alongside a phenyl ring substituted with orthogonal methoxy and nitro groups. In procurement and process chemistry, this compound is recognized as the critical precursor for Rigosertib (ON-01910), a clinical-stage multi-kinase inhibitor targeting PLK1 and the PI3K/Akt pathway [1]. By providing a pre-assembled sulfonylacetic acid moiety, it enables highly stereoselective decarboxylative Knoevenagel condensations, ensuring the formation of the biologically active (E)-alkene geometry while offering a stable nitro group for downstream functionalization [2].

Research Fit

Substitution pattern 4-Methoxy-3-nitro substitution modulates electronic and solubility properties
Sulfonylacetic acid scaffold Enables nucleophilic substitution and acid-catalyzed reaction pathways
Synthetic handle Nitro group can be reduced to amine for further derivatization

When synthesizing styrylbenzylsulfones, buyers might consider using generic benzyl mercaptans and arylacetylenes via base-catalyzed hydrothiolation, or utilizing simple benzyl halides for Wittig-type olefinations. However, generic substitution fails because these alternative routes lack the intrinsic stereocontrol required to produce the active drug. Base-catalyzed hydrothiolation of arylacetylenes fails entirely to yield the desired products, and even specialized radical-mediated additions produce mixtures of E and Z isomers[1]. Because the (Z)-isomer of Rigosertib is virtually inactive, achieving absolute (E)-stereoselectivity is mandatory. The specific sulfonylacetic acid structure of CAS 592542-51-3 drives a decarboxylative Knoevenagel condensation that thermodynamically guarantees the (E)-alkene[2]. Furthermore, substituting the nitro group for a pre-installed amine leads to catastrophic chemoselectivity failures, as the free amine will competitively react with the aldehyde coupling partner to form imines.

Substitution Risk

Electronic modulation lost

Unsubstituted benzylsulfonylacetic acid lacks methoxy/nitro groups, shifting pKa and reactivity profile away from target compound

Synthetic handle absent

Generic analogs without nitro group cannot provide amine reduction pathway for downstream derivatization

Solubility and activity profile differ

Reported higher aqueous solubility and collagenase inhibition are not achievable with unsubstituted analogs

Stereoselective Synthesis of (E)-Styrylbenzylsulfones

The synthesis of the clinical-stage kinase inhibitor Rigosertib requires strict stereocontrol, as only the (E)-isomer exhibits potent anti-tumor activity. Utilizing 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid in a decarboxylative Knoevenagel condensation with 2,4,6-trimethoxybenzaldehyde yields the (E)-styrylbenzylsulfone exclusively, achieving a 73.5% isolated yield [1]. In stark contrast, alternative base-catalyzed hydrothiolation of aryl acetylenes fails completely (0% yield), and radical-mediated alternatives yield E/Z mixtures requiring complex chromatographic separation [2]. The pre-installed sulfonylacetic acid moiety acts as a critical stereodirecting group that thermodynamically drives the formation of the (E)-alkene.

Evidence Dimension(E)-isomer yield and stereoselectivity
Target Compound Data73.5% isolated yield of pure (E)-isomer via decarboxylative condensation
Comparator Or BaselineBase-catalyzed hydrothiolation route (0% yield / failed reaction)
Quantified DifferenceAbsolute stereocontrol and >70% yield advantage over standard alkyne addition
ConditionsRefluxing toluene or acetic acid with catalytic benzylamine vs. base-catalyzed thiol-alkyne addition

Procuring this exact sulfonylacetic acid ensures the exclusive formation of the active (E)-isomer, eliminating the need for costly downstream geometric isomer resolution.

Aqueous solubility
Data to verify
4.8 mg/mL vs low solubility (unsubstituted)
Supports aqueous-phase synthesis and bioassay compatibility
Baseline solubility not quantified; cross-study comparison

Chemoselective Stability During C-C Bond Formation

In the multi-step synthesis of Rigosertib, the aromatic nitrogen must eventually be alkylated to form a sodium aminoacetate moiety. Attempting the Knoevenagel condensation with a pre-reduced 3-amino analog leads to competitive imine formation with the highly reactive 2,4,6-trimethoxybenzaldehyde, severely degrading the olefination yield[1]. 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid utilizes the nitro group as an intrinsically stable, electron-withdrawing mask. It withstands the refluxing acetic acid/benzylamine conditions perfectly, allowing the C-C double bond to be formed cleanly before the nitro group is subsequently reduced to the amine in high yield [2].

Evidence DimensionCondensation chemoselectivity
Target Compound DataClean C-C olefination with intact nitro group (no side reactions)
Comparator Or Baseline3-amino analog (susceptible to competitive imine formation)
Quantified DifferencePrevention of nucleophilic amine side reactions, preserving the aldehyde electrophile for olefination
ConditionsKnoevenagel condensation conditions (refluxing acetic acid or toluene, amine catalyst)

The nitro group provides essential orthogonal stability, allowing buyers to defer amine functionalization until after the critical stereoselective olefination step.

pKa (predicted)
Class-level inference
2.39
Stronger acid profile may influence pH-dependent reactivity and salt formation
Predicted value; experimental confirmation recommended

Processability and Reagent Handling Efficiency

Alternative approaches to forming the benzyl sulfone core involve the in situ reaction of 4-methoxy-3-nitrobenzyl bromide with sulfinate salts. However, the benzyl bromide precursor is a potent lachrymator, prone to hydrolysis, and requires strict anhydrous handling [1]. By procuring 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid, manufacturers utilize a stable, isolable crystalline solid. This bypasses the handling of hazardous alkylating agents during the olefination stage and provides a highly reproducible active methylene substrate that directly undergoes decarboxylation to release CO2 as the only major byproduct[2].

Evidence DimensionHandling stability and byproduct profile
Target Compound DataBench-stable solid; yields CO2 as condensation byproduct
Comparator Or Baseline4-Methoxy-3-nitrobenzyl bromide (lachrymator, moisture-sensitive)
Quantified DifferenceElimination of hazardous benzyl halide handling in the C-C bond forming step
ConditionsBulk API manufacturing and storage

Selecting the pre-formed sulfonylacetic acid significantly improves plant safety, simplifies storage, and enhances batch-to-batch reproducibility in scale-up.

LogP / PSA
Class-level inference
LogP 2.2068; PSA 134.87 Ų vs lower LogP and PSA (unsubstituted)
Higher lipophilicity and polar surface area may affect ADME screening profile
Computational predictions; experimental ADME data not available
Collagenase inhibition
Class-level inference
Reported as potential bacterial collagenase inhibitor; no activity for unsubstituted analog
Context-dependent biological screening profile
In vitro enzyme inhibition implied; requires further characterization
MW & physical state
Cross-study comparable
289.26 g/mol, mp 137–139 °C vs 214.24 g/mol, lower mp (unsubstituted)
Higher MW and melting point may simplify solid-phase handling and purification
Purity and batch-specific properties should be verified

Synthesis of (E)-Styrylbenzylsulfone Multi-Kinase Inhibitors

This compound is the premier building block for synthesizing non-ATP-competitive PLK1 and PI3K/Akt pathway inhibitors, most notably Rigosertib (ON-01910). Its sulfonylacetic acid moiety ensures the exclusive formation of the biologically active (E)-alkene geometry during Knoevenagel condensation, making it a critical precursor for API manufacturing [1].

Development of Novel Anti-Cancer Benzyl Sulfone Analogs

Beyond Rigosertib, the orthogonal reactivity of the nitro group allows medicinal chemists to generate libraries of 3-amino-substituted benzyl sulfones. Following the stereoselective olefination, the nitro group can be reduced and diversified via reductive amination, alkylation, or acylation to explore structure-activity relationships (SAR) against drug-resistant tumor cell lines [2].

Precursor for Radioprotective and Anti-Angiogenic Agents

Styryl sulfones are a privileged scaffold for radioprotective agents (e.g., Ex-Rad/Recilisib) and anti-angiogenic compounds. The stable active methylene of this compound allows for robust coupling with various substituted benzaldehydes, providing a reliable, scalable route to diverse therapeutic candidates requiring a functionalized benzyl sulfone core[2].

Application Fit

Application
Selection Property
Validation Focus
MMP inhibitor lead optimization studies
Collagenase inhibitor screening profile
Enzyme inhibition assay and selectivity profiling
Agrochemical intermediate synthesis
Sulfonyl reactivity and substitution pattern
Reaction pathway and product purity
Functional materials research
Nitro reduction and coordination chemistry
Material property characterization (e.g., optoelectronic)
Bioconjugation and probe development
Orthogonal carboxyl and nitro handles
Site-specific labeling efficiency and stability

XLogP3

0.5

Wikipedia

4-Methoxy-3-nitrobenzylsulfonylacetic acid

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